2-methyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine
Description
Properties
IUPAC Name |
[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c1-12-5-4-8-16(22-12)25-13-9-10-23(11-13)17(24)14-6-2-3-7-15(14)26-18(19,20)21/h2-8,13H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHROYCKNONHKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Oxidation
A modified Hantzsch synthesis enables pyridine ring formation. Ethyl acetoacetate and ammonium acetate undergo cyclocondensation in acetic acid at reflux, yielding 2-methyl-1,4-dihydropyridine-3,5-dicarboxylate. Subsequent oxidation with manganese dioxide in dichloromethane affords 2-methylpyridine-3,5-dicarboxylate, which is hydrolyzed to the diacid and decarboxylated at 200°C to yield 2-methyl-6-hydroxypyridine.
Key Data :
- Yield: 62–68% after decarboxylation.
- Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).
Preparation of 1-[2-(Trifluoromethoxy)benzoyl]pyrrolidin-3-ol
Pyrrolidine-3-ol Synthesis
Pyrrolidin-3-ol is synthesized via ring-opening of epichlorohydrin with ammonia, followed by cyclization under basic conditions. Alternatively, enzymatic resolution of racemic 3-pyrrolidinol using lipases achieves enantiomeric excess >99%.
Benzoylation with 2-(Trifluoromethoxy)benzoyl Chloride
Pyrrolidin-3-ol reacts with 2-(trifluoromethoxy)benzoyl chloride in dichloromethane using triethylamine as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the N-benzoylated product.
Optimization Insights :
- Solvent : Dichloromethane > THF (reduces epimerization).
- Yield : 85–91% (isolated via silica gel chromatography, hexane/ethyl acetate 3:1).
- Characterization : $$ ^1\text{H NMR} $$ (CDCl$$3$$): δ 7.52–7.48 (m, 2H, ArH), 7.34–7.30 (m, 1H, ArH), 4.21–4.15 (m, 1H, pyrrolidine-OCH), 3.72–3.65 (m, 2H, NCH$$2$$), 2.92–2.85 (m, 1H, CH$$2$$), 2.12–1.98 (m, 3H, pyrrolidine-CH$$2$$).
Etherification: Coupling Pyridine and Pyrrolidine Subunits
Mitsunobu Reaction
The Mitsunobu reaction facilitates ether bond formation between 2-methyl-6-hydroxypyridine and 1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-ol. Conditions:
- Reagents : DIAD (diisopropyl azodicarboxylate), PPh$$_3$$ (triphenylphosphine).
- Solvent : Dry THF under nitrogen.
- Temperature : 0°C to reflux (24 hours).
Performance Metrics :
- Yield: 74–82%.
- Side Products: <5% (pyridine N-oxide byproduct detected via LC-MS).
Williamson Ether Synthesis Alternative
Activation of 2-methyl-6-hydroxypyridine as its sodium alkoxide (NaH, DMF) followed by reaction with mesylated pyrrolidin-3-ol derivative (prepared using methanesulfonyl chloride and Et$$_3$$N).
Comparative Data :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Mitsunobu | 82 | 98 | 24 |
| Williamson | 68 | 95 | 48 |
Installation of the Trifluoromethoxy Group
Direct Trifluoromethoxylation
Purification and Analytical Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh), gradient elution (hexane → ethyl acetate).
- HPLC : Chiralpak IA column, isocratic 70:30 hexane/isopropanol (ee >99%).
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$) : δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.58–7.42 (m, 4H, ArH), 4.95–4.89 (m, 1H, OCH), 3.82–3.75 (m, 2H, NCH$$2$$), 2.64 (s, 3H, CH$$3$$), 2.34–2.21 (m, 4H, pyrrolidine-CH$$2$$).
- $$ ^{19}\text{F NMR} $$ : δ -57.8 (s, OCF$$_3$$).
- HRMS (ESI+) : m/z calc. for C$${19}$$H$${18}$$F$$3$$N$$2$$O$$_3$$ [M+H]$$^+$$: 403.1274, found: 403.1276.
Challenges and Optimization Strategies
Regioselectivity in Pyridine Functionalization
Positional selectivity during hydroxylation is achieved using directing groups (e.g., trimethylsilyl protection).
Stability of Trifluoromethoxy Group
Avoidance of strong bases (e.g., LDA) prevents cleavage of the OCF$$_3$$ bond.
Industrial-Scale Considerations
- Cost Analysis : Mitsunobu reagents (DIAD, PPh$$_3$$) contribute to 65% of raw material costs. Alternative: Use polymer-supported reagents for recycling.
- Green Chemistry : Solvent substitution (2-MeTHF instead of DMF) reduces EHS risks.
Chemical Reactions Analysis
Types of Reactions
“2-methyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, “2-methyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine” may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their activity as enzyme inhibitors, receptor modulators, and potential therapeutic agents for various diseases.
Industry
In industry, the compound might find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It could also be used in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of “2-methyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and similar pyridine derivatives:
Key Observations :
- Substituent Effects : The target compound’s 2-(trifluoromethoxy)benzoyl group distinguishes it from analogs like SIB-1893 (styryl group) and the sulfonyl-containing compound in . The benzoyl group may enhance binding affinity through aromatic stacking, while the trifluoromethoxy group improves metabolic stability .
- Receptor Selectivity : SIB-1893 and SIB-1757 () are selective mGluR5 antagonists with IC50 values <0.5 µM. The target compound’s pyrrolidine-benzoyl substituent may confer similar selectivity but with altered pharmacokinetics due to increased steric bulk .
Physicochemical Properties
Research Findings and Hypotheses
- Selectivity: The pyrrolidine-benzoyl motif may mimic endogenous ligands at mGluR5, similar to SIB-1893’s styryl group .
- Synthetic Accessibility : The compound in demonstrates the feasibility of synthesizing complex pyridine-pyrrolidine hybrids, supporting the target’s synthetic tractability .
- Thiophene vs.
Biological Activity
The compound 2-methyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine is a pyridine derivative with potential pharmaceutical applications. Its unique structure, which includes a trifluoromethoxy group and a pyrrolidine moiety, suggests a range of biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features:
- A pyridine ring
- A pyrrolidine ring connected via an ether bond
- A trifluoromethoxy substituent
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer properties
- Anti-inflammatory effects
- Antimicrobial activity
Anticancer Properties
Studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation. For instance, the compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, such as:
- A431 (epidermoid carcinoma)
- HT29 (colon cancer)
The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to cell survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | A431 | 10 | Apoptosis induction |
| Compound 2 | HT29 | 15 | Inhibition of Bcl-2 |
Anti-inflammatory Effects
Pyridine derivatives have been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound showed significant reduction in cytokine levels at concentrations as low as 5 µM.
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been documented. For example, derivatives with trifluoromethoxy groups have exhibited activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies and Research Findings
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cell lines. The findings suggested that the presence of electron-withdrawing groups like trifluoromethoxy enhances cytotoxicity due to increased lipophilicity and improved membrane permeability.
- Inflammation Model : In vivo studies using animal models of inflammation demonstrated that administration of the compound significantly reduced edema and inflammatory markers in tissues.
- Antimicrobial Testing : A series of tests against common pathogens revealed that the compound exhibited potent antibacterial activity, particularly against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-methyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyridine, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Construct the pyrrolidine-3-yl-oxy-pyridine core via nucleophilic substitution between 2-methyl-6-hydroxypyridine and a pyrrolidin-3-ol derivative.
- Step 2 : Introduce the 2-(trifluoromethoxy)benzoyl group via amide coupling using benzoyl chloride derivatives (e.g., 2-(trifluoromethoxy)benzoyl chloride) and a coupling agent like HATU or EDC.
- Optimization : Use sodium hypochlorite (NaOCl) as a green oxidant for ring closure (73% yield reported in similar triazolopyridine syntheses) and ethanol as a solvent to minimize side reactions .
- Key Table :
| Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaOCl | Ethanol | RT | 73 |
| DDQ | DCM | 40 | 65 |
| CrO₃ | THF | 60 | 58 |
Q. Which spectroscopic techniques are most effective for characterizing the trifluoromethoxy and benzoyl-pyrrolidine moieties?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the pyrrolidine ring protons (δ 2.5–3.5 ppm) and pyridine signals (δ 6.5–8.5 ppm). The trifluoromethoxy group shows a distinct ¹⁹F NMR peak at δ -55 to -60 ppm.
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.
- FT-IR : Look for C=O stretch (~1650 cm⁻¹) from the benzoyl group and C-O-C vibrations (~1250 cm⁻¹) .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Use ethyl acetate/water phases to remove polar impurities.
- Column Chromatography : Employ silica gel with a gradient of hexane/ethyl acetate (4:1 to 1:2).
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies.
- Mechanistic Studies : Use kinase profiling or target-specific assays (e.g., ELISA) to confirm binding .
Q. What strategies are employed to study the environmental fate and degradation products of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to varying pH (3–10) and temperatures (25–60°C) to identify hydrolytic degradation products.
- Photolysis : Use UV light (254 nm) to simulate sunlight-induced degradation.
- LC-MS/MS : Quantify degradation products and map pathways (e.g., cleavage of the trifluoromethoxy group) .
Q. What computational methods predict the binding affinity and selectivity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase domains (e.g., EGFR or MAPK).
- MD Simulations : Run 100-ns trajectories to assess binding stability.
- QSAR Models : Corate structural analogs (e.g., trifluoromethylated pyridines) with activity data to predict SAR .
Q. How can synthetic challenges related to the trifluoromethoxy group’s stability be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
